molecular formula C9H6N2S B12832175 [1,2]Thiazolo[2,3-a]benzimidazole CAS No. 128952-59-0

[1,2]Thiazolo[2,3-a]benzimidazole

Cat. No.: B12832175
CAS No.: 128952-59-0
M. Wt: 174.22 g/mol
InChI Key: WQEPWALOCSQVAQ-UHFFFAOYSA-N
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Description

[1,2]Thiazolo[2,3-a]benzimidazole is a tricyclic heterocyclic compound that fuses benzimidazole and thiazole ring systems, serving as a privileged scaffold in medicinal chemistry. It is important to note that much of the published research pertains to its structural isomer, [1,3]Thiazolo[3,2-a]benzimidazole, which has demonstrated significant and diverse biological activities. Researchers are interested in this chemical class due to its broad potential in developing novel therapeutic agents. These compounds have shown promising anticancer and antiproliferative activity . Specific hybrids, such as those conjugated with an isatin moiety, have been developed as novel CDK2 inhibitors , inducing apoptosis in cancer cell lines like MDA-MB-231 and MCF-7 . The tricyclic system is anticipated to achieve a plethora of hydrophobic interactions within enzyme binding sites, making it a valuable pharmacophore . Furthermore, this structural class exhibits significant antiparasitic properties . Research has highlighted remarkable activity against the intestinal and muscle phases of Trichinella spiralis , indicating potential for the development of new anthelmintic agents . Additional investigated activities include antibacterial and antioxidant effects . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

128952-59-0

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

[1,2]thiazolo[2,3-a]benzimidazole

InChI

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H

InChI Key

WQEPWALOCSQVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2SC=C3

Origin of Product

United States

Significance of Fused Thiazolobenzimidazole Scaffolds in Heterocyclic Chemistry

Fused heterocyclic systems, such as thiazolobenzimidazoles, are of paramount importance in heterocyclic chemistry. These structures, which combine two or more heterocyclic rings, often exhibit unique chemical and physical properties that are distinct from their individual components. The fusion of the electron-rich thiazole (B1198619) ring with the benzimidazole (B57391) system, which itself is a prominent pharmacophore, creates a molecular framework with a diverse array of potential applications.

The structural diversity and versatility of heterocyclic compounds make them attractive building blocks in medicinal chemistry. nih.gov The thiazolobenzimidazole (B1203321) scaffold, in particular, has been explored in various medicinal chemistry programs. ontosight.ai The arrangement of nitrogen and sulfur atoms within the fused system provides multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. This adaptability has made fused thiazolobenzimidazoles a subject of ongoing research and development.

Historical Development and Early Investigations of Thiazolobenzimidazole Systems

Classical Annulation Approaches from 2-Mercaptobenzimidazoles

A cornerstone in the synthesis of the thiazolo[2,3-a]benzimidazole scaffold is the use of 2-mercaptobenzimidazole as a starting material. This readily available compound serves as a versatile building block for the construction of the fused thiazole (B1198619) ring through several established annulation methods.

Condensation Reactions with Carbonyl Compounds

The reaction of 2-mercaptobenzimidazole with various carbonyl compounds represents a fundamental approach to forming the thiazolo[2,3-a]benzimidazole core. For instance, the condensation with α-haloketones is a widely employed method. clockss.org This reaction typically proceeds through the initial formation of an acyclic intermediate, which then undergoes cyclization to yield the final fused heterocyclic system. clockss.org

Another variation involves the reaction of 2-mercaptobenzimidazole with ketones in the presence of an acid catalyst, such as a mixture of acetic acid and sulfuric acid. mdpi.comnih.gov This reaction first yields 2-benzimidazolylthioacetophenone derivatives, which can then be cyclized using reagents like polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene (B1195804) to afford the desired thiazolo[3,2-a]benzimidazoles. mdpi.comnih.gov Similarly, aliphatic and alicyclic ketones can be reacted under acidic conditions to produce the corresponding fused systems. mdpi.com

A one-pot synthesis has also been developed, involving the cyclocondensation of 2-mercaptobenzimidazole, chloroacetic acid, and an aromatic or heteroaromatic aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) or piperidine (B6355638). mdpi.com This method provides a direct route to 2-substituted thiazolo[2,3-a]benzimidazol-3(2H)-ones. mdpi.com

Reactions with Halogenated Electrophiles

The reaction of 2-mercaptobenzimidazole with various halogenated electrophiles is a key strategy for constructing the thiazole ring. A common method involves the use of α-halocarbonyl compounds, which readily react with the sulfur nucleophile of 2-mercaptobenzimidazole. clockss.org This initial S-alkylation is followed by an intramolecular cyclization to form the thiazole ring.

For example, the reaction with 1,2-dihaloethyl derivatives leads to the formation of thiazolo[3,2-a]benzimidazoles. mdpi.com Similarly, bis-hydrazonoyl chlorides react with 2-mercaptobenzimidazole to synthesize 2,3-(diaryl)hydrazono-2,3-dihydrothiazolo[3,2-a]benzimidazoles. mdpi.com Furthermore, the reaction with 1,2-dibromoethylsulfones yields the corresponding sulfonyl-substituted thiazolo[3,2-a]benzimidazoles. mdpi.com

The reaction with allyl halides produces 2-(allylthio)-1H-benzimidazoles, which can then be cyclized using iodine or bromine to give 3-(halomethyl)-2,3-dihydro-3-methyl-thiazolo[3,2-a]benzimidazole derivatives. mdpi.comnih.gov Propargyl bromide also serves as a valuable electrophile, reacting with 2-mercaptobenzimidazole to form 2-propargylmercaptobenzimidazole. This intermediate can then undergo further reactions, such as palladium-copper catalyzed coupling with aryl halides, to yield 3-benzylthiazolo[3,2-a]benzimidazoles. mdpi.com

A study has also explored the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones in the presence of N-bromosuccinimide (NBS). nih.gov Depending on the reaction conditions, this can lead to either N/S-difunctionalized benzimidazoles or, under visible-light irradiation, promote a regioselective [3+2] cyclo-condensation to afford 6-substituted-2-aroyl-3-methylbenzimidazo[2,1-b]thiazole derivatives. nih.govrsc.orgrsc.org

Cyclization of Acyclic Intermediates

The formation of an acyclic intermediate, which subsequently undergoes cyclization, is a common mechanistic pathway in the synthesis of thiazolo[2,3-a]benzimidazoles. This strategy allows for a stepwise construction of the final heterocyclic system.

One such approach involves the reaction of 2-mercaptobenzimidazole with allyl halides to form 2-(allylthio)-1H-benzimidazoles. mdpi.comnih.gov These intermediates can then be cyclized in the presence of a halogen, such as iodine or bromine, to yield the corresponding 3-(halomethyl)-2,3-dihydro-3-methyl-thiazolo[3,2-a]benzimidazole derivatives. mdpi.comnih.gov

Another example is the reaction of 2-mercaptobenzimidazole with propargyl bromide, which initially forms 2-propargylmercaptobenzimidazole. mdpi.com This acyclic intermediate can then be subjected to palladium-copper catalyzed heterocyclization with aryl halides to produce 3-benzylthiazolo[3,2-a]benzimidazoles. mdpi.com

Furthermore, the reaction between 2-mercaptobenzimidazole and bromomalononitrile leads to an intermediate that can be cyclized using anhydrous sodium acetate to prepare 3-aminothiazolo[3,2-a]benzimidazol-2-carbonitrile. mdpi.com The reaction with epoxide derivatives also proceeds through an acyclic intermediate, which can then be cyclized under different conditions to yield various dihydrothiazolo[3,2-a]benzimidazole derivatives. mdpi.com

A base-mediated dinucleophilic cyclization of 2,3-epoxy tosylates with 2-mercaptobenzimidazole has also been developed. rsc.org This reaction proceeds through an initial intermolecular S-alkylation followed by an intramolecular epoxide ring-opening cyclization to diastereoselectively form tricyclic benzimidazole-based compounds. rsc.org

Modern and Efficient Synthetic Methodologies

In addition to classical methods, contemporary organic synthesis has introduced more efficient and environmentally friendly approaches for the construction of the sci-hub.strsc.orgthiazolo[2,3-a]benzimidazole skeleton. These modern techniques often offer advantages such as shorter reaction times, higher yields, and greater molecular diversity.

Multi-component Reaction Architectures

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step. A notable example is the visible-light-mediated three-component reaction of 2-mercaptobenzimidazole, 1,3-diketones, and N-bromosuccinimide (NBS). nih.govrsc.orgrsc.org This method provides a regioselective [3+2] cyclo-condensation, leading to the formation of 6-substituted-2-aroyl-3-methylbenzimidazo[2,1-b]thiazole derivatives in high yields. nih.govrsc.orgrsc.org This one-step protocol is characterized by its eco-friendly nature, operational simplicity, and high efficiency. nih.govrsc.org

Transition-Metal-Free Cyclization Routes

The development of transition-metal-free synthetic methods is a significant area of research due to the often-toxic and expensive nature of transition metal catalysts. A sonochemical route for the [3+3] annulation of 2-mercaptobenzimidazoles with α-(trifluoromethyl)styrene has been reported. researchgate.net This method, which utilizes ultrasonic irradiation, avoids the need for expensive photocatalysts, ligands, or oxidants and results in high yields of fluorinated benzo researchgate.netresearchgate.netimidazo[2,1-b] sci-hub.stmdpi.comthiazines. researchgate.net The reaction proceeds through an SN2/SNV pathway, and the products can be purified by simple recrystallization. researchgate.net

A base-mediated diastereoselective annulation of 2,3-epoxy tosylates and their N-tosylaziridine analogs with 2-mercaptobenzimidazole also represents a transition-metal-free approach. rsc.org This protocol offers wide substrate scope, complete diastereoselectivity, and high to complete regioselectivity under mild conditions. rsc.org

Stereoselective Synthesis of Thiazolobenzimidazoline Derivatives

The synthesis of thiazolobenzimidazoline derivatives with defined stereochemistry is a significant area of research, driven by the often-observed differences in biological activity between stereoisomers. researchgate.net The development of stereoselective methods allows for the targeted synthesis of the more active enantiomer, enhancing therapeutic potential. researchgate.net

One approach to achieving stereoselectivity involves the use of chiral starting materials or auxiliaries. Another key strategy is the development of stereoselective cyclization reactions. For instance, the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives in the presence of a calcium catalyst can proceed chemo- and stereoselectively to form functionalized thiazoles. nih.gov This reaction is notable for its time-dependent formation of kinetic and thermodynamic products, with the geometry of the alkene influencing the stereochemical outcome. nih.gov The proposed mechanism involves the initial reaction of the thioamide tautomer with the activated propargyl alcohol, leading to an allene (B1206475) intermediate. A subsequent intramolecular, regioselective 5-exo dig cyclization of this allene yields the thiazole ring. nih.gov

The stereochemistry of the resulting thiazolobenzimidazole derivatives can be confirmed through techniques such as lanthanide shift reagent-assisted ¹H NMR spectroscopy, which helps to elucidate the three-dimensional structure in solution. researchgate.net Furthermore, stereoselective chemistry can be investigated using heteronuclear ¹³C[¹H]-nOe experiments. researchgate.net

Research has demonstrated that the biological activity of thiazolobenzimidazole enantiomers can differ significantly. For example, in the context of anti-HIV activity, the R-(+) isomer of a particular thiazolobenzimidazole derivative was found to be more potent in inhibiting HIV-1 replication than the S-(-) isomer. researchgate.net

Table 1: Key Findings in Stereoselective Synthesis

StrategyKey FeaturesAnalytical TechniquesSource
Catalytic CyclizationTime-dependent formation of kinetic and thermodynamic products; stereoselectivity influenced by alkene geometry.Not specified in source nih.gov
Enantiomer ActivityThe R-(+) isomer can be more biologically active than the S-(-) isomer.Lanthanide shift reagent-assisted ¹H NMR researchgate.net
Structural AnalysisStudy of stereoselective chemistry.Heteronuclear ¹³C[¹H]-nOe experiments researchgate.net

Catalytic Approaches in Thiazolobenzimidazole Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and enable novel transformations. The synthesis of the thiazolobenzimidazole scaffold has benefited significantly from the development of various catalytic approaches. These strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. doi.org

Catalysis in this context can be broadly categorized into metal-based catalysis, organocatalysis, and the use of green catalysts. Metal-ligand complexes have been shown to be effective in promoting multicomponent reactions (MCRs) with high efficiency and the potential for recyclability. researchgate.net

A significant advancement in this area is the development of green and metal-free one-pot three-component synthesis protocols. doi.orgiiserpune.ac.in One such method involves the reaction of 2-mercaptobenzimidazole, chloroacetic acid, and various aryl/heteroarylaldehydes in a deep eutectic solvent (DES). doi.orgiiserpune.ac.in This approach is noteworthy as the DES, often a mixture of choline (B1196258) chloride and urea, acts as both a sustainable solvent and a promoter for the reaction, eliminating the need for traditional catalysts and hazardous organic solvents. doi.orgiiserpune.ac.in This method can produce thiazolobenzimidazole derivatives in high yields (up to 90%) in a relatively short time (40 minutes) under mild heating in an open atmosphere. doi.orgiiserpune.ac.in The recyclability of the DES further enhances the environmental sustainability of this process. iiserpune.ac.in

Organocatalysis represents another important frontier, offering a complementary approach to other catalytic methods for thiazolobenzimidazole synthesis. zenodo.org Additionally, novel catalytic approaches for creating related structures, such as symmetric and asymmetric azines, have been developed using environmentally benign catalysts like cellulose (B213188) sulfuric acid. researchgate.net

Table 2: Catalytic Systems for Thiazolobenzimidazole Synthesis

Catalytic SystemReactantsKey AdvantagesSource
Deep Eutectic Solvent (DES)2-mercaptobenzimidazole, chloroacetic acid, aryl/heteroarylaldehydesMetal-free, high yields, short reaction times, recyclable solvent/promoter, environmentally friendly. doi.orgiiserpune.ac.in
Metal-Ligand ComplexesNot specified in sourceHigh efficiency in multicomponent reactions, potential for recyclability. researchgate.net
Cellulose Sulfuric Acid1-[(2-thienyl)ethylidene]hydrazine, aromatic aldehydes, acetyl heterocyclic compoundsGreen catalyst, high percentage yield, mild reaction conditions. researchgate.net
OrganocatalysisNot specified in sourceComplementary to other catalytic methods. zenodo.org

Strategies for Isomeric Control in Thiazolobenzimidazole Synthesis

The formation of isomers is a common challenge in the synthesis of complex heterocyclic systems like thiazolobenzimidazoles. Isomers can arise from the substitution pattern on the benzimidazole (B57391) ring or from the geometry around a double bond in a substituent. nih.govjopcr.com Controlling the formation of a specific isomer is critical, especially when one isomer possesses the desired biological activity. jopcr.com

One documented instance of isomeric formation occurs during the cyclization of 5-substituted-(2-benzimidazolyl)thioacetic acid, which can lead to two different isomers with the substituent at either the 6- or 7-position of the benzimidazole ring. nih.gov The identification and characterization of these isomers can be achieved through NMR analysis of the reaction products. nih.gov

The synthesis of isomeric pairs can also be a deliberate strategy to explore structure-activity relationships. For example, a straightforward synthesis of an isomeric pair of monosubstituted benzimidazoles, 2-(1H-benzo[d]imidazol-2-yl)-6-methoxyphenol and 4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol, has been achieved through the coupling of aromatic aldehydes and o-phenylenediamine. eurjchem.com

Table 3: Conditions for Isomeric Control in Thiazole-Related Syntheses

ReactionControlling FactorOutcomeSource
Dehydration to form Flupentixol isomersChoice of acid catalystHydrochloric acid leads to an 11:89 E/Z ratio, favoring the Z-isomer. jopcr.com
Dehydration to form Flupentixol isomersChoice of acid catalystOxalic acid results in a 14:86 E/Z ratio. jopcr.com
Dehydration to form Flupentixol isomersChoice of acid catalystMethanesulfonic acid yields a 12:88 E/Z ratio. jopcr.com
Cyclization of 5-substituted-(2-benzimidazolyl)thioacetic acidSubstitution pattern of starting materialFormation of 6- or 7-substituted isomers. nih.gov

Chemical Transformations and Reactivity Profiles Of 1 2 Thiazolo 2,3 a Benzimidazole Derivatives

Ring System Modifications and Functionalization

The reactivity of the nih.govclockss.orgthiazolo[2,3-a]benzimidazole core allows for various modifications and the introduction of a diverse array of functional groups, significantly influencing its chemical properties.

Oxidation of the sulfur atom in the thiazole (B1198619) ring is a key transformation. For instance, the oxidation of 2,3-dihydro-1,1-dioxthiazolo[3,2-a]benzimidazole has been reported. nih.govresearchgate.net The oxidation of 2,3-dihydrothiazolo[3,2-a]benzimidazoles can yield the corresponding 3-oxide derivatives. clockss.org Furthermore, oxidation of 2,3-(diaryl)hydrazono-2,3-dihydrothiazolo[3,2-a]benzimidazoles leads to the formation of 2,3-diazothiazolo[3,2-a]benzimidazoles. nih.gov The intermediate 3-hydroxy-2,3-dihydrothiazolo[3,2-a]benzimidazoles can be oxidized to the corresponding 3-(2H)-thiazolo[3,2-a]benzimidazolone, which confirms the position of the hydroxyl group. cdnsciencepub.com Interestingly, chemical oxidation of 1H,3H-thiazolo[3,4-a]benzimidazolines using manganese dioxide (MnO2) in methanol (B129727) resulted in decomposition, while a biocatalytic approach using monoamine oxidase (MAO) enzymes successfully yielded the enantiopure thiazolo-benzimidazole product. nih.gov

The thiazolo[2,3-a]benzimidazole scaffold is amenable to various condensation and substitution reactions. For example, thiazolone derivatives of this ring system undergo condensation with aromatic aldehydes. nih.gov Specifically, the condensation of thiazolones with 1,3-benzodioxole-5-carbaldehyde and indole-3-carbaldehyde has been achieved using pyridine (B92270) as a catalyst. nih.gov One-pot synthesis involving a Knoevenagel condensation followed by cyclization of 2-mercaptobenzimidazole (B194830), chloroacetic acid, an aromatic or heteroaromatic aldehyde, acetic anhydride (B1165640), and glacial acetic acid in the presence of a catalyst like sodium acetate (B1210297) or piperidine (B6355638) yields 2-substituted thiazolo[2,3-a]benzimidazol-3(2H)-ones. nih.gov

Grignard reagents have been shown to add to the exocyclic double bond of 2-arylidene derivatives, resulting in 2-(α-alkyl or α-aryl)benzylthiazolo[3,2-a]benzimidazol-3(2H)-ones. clockss.org Diazomethane reacts with these 2-arylidene derivatives to produce the corresponding α-methyl derivatives. clockss.org Additionally, Mannich bases can be prepared from thiazolo[3,2-a]benzimidazol-3(2H)-one. clockss.org The reaction of 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid ethyl ester with acetonitrile (B52724) and sodium hydride yields 3-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)-3-oxopropionitrile. nih.gov

Derivatives and Salt Formations

The nitrogen atom at position 9 of the benzimidazole (B57391) ring is a key site for derivatization, particularly for the formation of quaternary salts.

Quaternary thiazolobenzimidazolium salts are readily synthesized by reacting thiazolo[3,2-a]benzimidazoles with various alkyl or aryl halides. clockss.orgekb.egresearchgate.net Specifically, 3-Aryl-6,7-dimethyl-9-substituted thiazolo[3,2-a]benzimidazolium salts have been prepared by refluxing 3-aryl-6,7-dimethylthiazolo[3,2-a]benzimidazoles with the appropriate quaternizing agent in chloroform (B151607) with a few drops of acetonitrile. ekb.egresearchgate.net The use of chloroform facilitates the precipitation of the quaternary salts. ekb.egresearchgate.net A range of quaternizing agents have been successfully employed, including methyl, ethyl, propyl, butyl, and benzyl (B1604629) halides, as well as benzoyl chloride and phenacyl bromide derivatives. ekb.eg

Table 1: Examples of Quaternizing Agents Used in the Synthesis of Thiazolobenzimidazolium Salts
Quaternizing AgentResulting 9-SubstituentReference
Methyl HalideMethyl ekb.eg
Ethyl HalideEthyl ekb.eg
Propyl HalidePropyl ekb.eg
Butyl HalideButyl ekb.eg
Benzyl HalideBenzyl ekb.eg
Benzoyl ChlorideBenzoyl ekb.eg
Phenacyl BromidePhenacyl ekb.egresearchgate.net
β-halocarboxylic acidCarboxyalkyl clockss.org

Intramolecular Rearrangements and Cycloaddition Reactions

The thiazolo[2,3-a]benzimidazole system can participate in intramolecular rearrangements and cycloaddition reactions, leading to more complex heterocyclic structures.

A notable reaction is the 1,3-dipolar cycloaddition. For instance, nitrilimines can undergo a regioselective 1,3-dipolar cycloaddition to the exocyclic double bond of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one. nih.gov This reaction proceeds through a non-isolable spiro intermediate, which then rearranges to form pyrazolylbenzimidazole derivatives. nih.gov

Furthermore, the reaction of 3-methylthiazolo[3,2-a]benzimidazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in acetonitrile results in a Diels-Alder cycloaddition. umich.edu Another example involves the reaction with methyl propiolate in acetonitrile, which proceeds via a dipolar cycloaddition followed by a ring-enlargement to yield a thiazolo[3,2-a] nih.govekb.egbenzodiazepine derivative. clockss.org Intramolecular cycloaddition of a sulfanyl (B85325) ketone intermediate, catalyzed by polyphosphoric acid (PPA), is a key step in the synthesis of 3-benzofuran-2-yl-benzo cdnsciencepub.comekb.egimidazo[2,1-b]thiazole. rsc.org

Under acetylating conditions, 3-hydroxy-2,3-dihydrothiazolo[3,2-a]benzimidazole and its 3-methyl analog undergo nitrogen acetylation and rearrangement. clockss.orgcdnsciencepub.com

Advanced Spectroscopic and Structural Elucidation Of 1 2 Thiazolo 2,3 a Benzimidazole

Vibrational Spectroscopy Applications (e.g., IR)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and ascertain the structural features of nih.govniscpr.res.inthiazolo[2,3-a]benzimidazole derivatives by analyzing their vibrational modes.

Key IR absorption bands for various derivatives are summarized below:

CompoundKey IR Bands (cm⁻¹)Reference
3-(4-Methoxyphenyl)-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazole3011, 2959 (C-H), 1608 (C=N), 1514 (C=C), 1250 (C-O), 1031 (C-O) niscpr.res.in
2-(3-Oxo-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazol-2-yl) acetamide3227 (N-H), 1780 (C=O, thiazole), 1708 (C=O, amide) umich.edu
N-Methyl-2-(3-oxo-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazol-2-yl) acetamide3195 (N-H), 1766 (C=O, thiazole), 1697 (C=O, amide) umich.edu
2-(3-Oxo-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazol-2-yl)-N-phenylacetamide3169 (N-H), 1751 (C=O, thiazole), 1668 (C=O, amide) umich.edu
5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione3099, 3076, 3026 (aromatic C-H), 1602 (C=N), 1555–1464 (C=C), 1390 (C=S), 1324 (C-S), 1259 (C-N) iucr.org
(3a,4-Dihydro-1H,3H-benzo umich.edursc.orgimidazo[1,2-c]thiazol-1-yl)methanethiol1620, 1495, 1406, 1292, 1250, 1115, 740, 695 nih.gov

These characteristic vibrational frequencies provide valuable information for confirming the synthesis of the target molecules and for studying intermolecular interactions. For instance, the position and shape of the N-H stretching band can indicate the presence of hydrogen bonding.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of nih.govniscpr.res.inthiazolo[2,3-a]benzimidazole derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, while 2D NMR techniques like HMBC and HSQC help to establish connectivity within the molecule. rsc.org

¹H NMR Spectral Data:

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
3-Methyl-thiazolo[3,2-a]benzimidazoleCDCl₃Consistent with literature data. nih.gov
2,3-Dimethyl-thiazolo[3,2-a]benzimidazoleCDCl₃2.19 (q, 3H, CH₃, J=6.0), 2.43 (q, 3H, CH₃, J=6.0), 7.00-7.30 (m, 2H, Ar), 7.50-7.70 (m, 2H, Ar) nih.gov
3-tert-Butyl-thiazolo[3,2-a]benzimidazoleCDCl₃1.61 (s, 9H, C(CH₃)₃), 6.41 (s, 1H, =CH), 7.20-7.50 (m, 2H, Ar), 7.80-7.90 (m, 1H, Ar), 7.95-8.05 (m, 1H, Ar) nih.gov
3-(4-Methoxyphenyl)-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazole(CD₃)₂CO3.81 (s, 3H, OCH₃), 3.84 (dd, 1H, J=6.6, 11.4), 4.36 (dd, 1H, J=7.2, 11.1), 5.76 (t, 1H, J=7.2), 6.68 (d, 1H, J=8.1), 6.92-6.99 (m, 2H), 7.0-7.11 (m, 2H), 7.30 (d, 1H, J=2.7), 7.31 (d, 2H, J=4.8) niscpr.res.in
2-(3-Oxo-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazol-2-yl) acetamideDMSO-d₆12.70 (s, 1H, NH), 11.50 (s, 1H, NH), 7.42 (m, 2H, Ar), 7.25 (m, 2H, Ar), 4.73 (dd, 1H, J=9.5, 5.5, Hx), 3.23 (dd, 1H, J=18.0, 9.5, Ha), 2.95 (dd, 1H, J=18.0, 5.5, Hb) umich.edu
(3a,4-Dihydro-1H,3H-benzo umich.edursc.orgimidazo[1,2-c]thiazol-1-yl)methanethiolCDCl₃6.81 (m, 3H), 6.71 (dd, 1H, J=6.1, 2.6), 5.35 (dd, 1H, J=7.5, 5.4), 4.98 (dd, 1H, J=8.9, 4.7), 4.18 (br, 1H), 3.16 (dd, 1H, J=10.6, 5.4), 2.91 (ddd, 1H, J=13.8, 8.9, 6.3), 2.83 (dd, 1H, J=10.6, 7.5), 2.70 (ddd, 1H, J=13.6, 10.6, 4.7), 1.90 (dd, 1H, J=10.6, 6.3) nih.gov

¹³C NMR Spectral Data:

CompoundSolventChemical Shifts (δ, ppm)Reference
2,3-Dimethyl-thiazolo[3,2-a]benzimidazoleCDCl₃11.52, 12.36, 110.15, 116.03, 118.88, 120.27, 122.67, 124.47, 130.31, 147.82, 155.00 nih.gov
3-tert-Butyl-thiazolo[3,2-a]benzimidazoleCDCl₃28.40, 33.44, 102.79, 113.90, 119.24, 120.28, 122.95, 130.06, 143.74, 148.92, 158.65 nih.gov
3-(4-Methoxyphenyl)-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazole(CD₃)₂CO43.90, 55.66, 61.05, 110.24, 115.26, 119.12, 122.05, 122.28, 129.03, 130.59, 134.75, 150.79, 159.20, 161.14 niscpr.res.in
2-(3-Oxo-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazol-2-yl) acetamideDMSO-d₆176.4 (C=O, amide), 176.3 (C=O, thiazole), and other signals. umich.edu
(3a,4-Dihydro-1H,3H-benzo umich.edursc.orgimidazo[1,2-c]thiazol-1-yl)methanethiolCDCl₃140.8, 138.0, 121.9, 121.8, 111.9, 110.0, 83.1, 71.5, 38.9, 33.9 nih.gov

2D NMR studies, such as HMBC and HSQC, have been crucial in confirming the regioselective synthesis of these compounds, for example, in distinguishing between N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of these heterocyclic compounds. niscpr.res.innih.gov

The fragmentation patterns observed in the mass spectra provide valuable structural information. clockss.org For instance, the fragmentation of thiazolo-[3,2-a]benzimidazol-3(2H)-ones has been studied, revealing characteristic losses of CO and subsequent cleavages of the thiazolone ring. researchgate.net

Selected HRMS Data:

CompoundIonCalculated m/zFound m/zReference
2-(3-Oxo-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazol-2-yl)acetamide[M+H]⁺248.0545248.0543 umich.edu
N-Methyl-2-(3-oxo-2,3-dihydro nih.govmdpi.comthiazolo[3,2-a]benzimidazol-2-yl)acetamide[M+H]⁺262.2805262.2803 umich.edu
(3a,4-Dihydro-1H,3H-benzo umich.edursc.orgimidazo[1,2-c]thiazol-1-yl)methanethiol[M+Na]⁺247.0340247.0341 nih.gov
6-Methoxythiazolo[3,2-a]benzimidazole[M+H]⁺189.0481189.0481 arkat-usa.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in confirming the structures of various nih.govniscpr.res.inthiazolo[2,3-a]benzimidazole derivatives and understanding their packing in the crystal lattice.

For example, the crystal structure of 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole revealed that the fused-ring system is nearly planar. iucr.org In the crystal structure of (Z)-2-Benzylidenebenzo[d]thiazolo[3,2-a]imidazol-3(2H)-one, the molecule is approximately planar. nih.gov The crystal structure of 1-(2,6-dichlorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole showed a butterfly-like conformation. iucr.org

The analysis of crystal structures also reveals important intermolecular interactions, such as π–π stacking, which can influence the material's properties. iucr.org

Specialized Spectroscopic Techniques

Circular Dichroism Spectroscopy for Chiral Analysis

Circular dichroism (CD) spectroscopy is a vital tool for studying chiral molecules. For chiral derivatives of nih.govniscpr.res.inthiazolo[2,3-a]benzimidazole, CD spectroscopy can be used to determine the enantiomeric excess and absolute configuration. The kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline has been achieved using enzymes, and the stereochemistry was predicted using ab initio calculations of optical rotation and circular dichroism spectra. nih.gov This highlights the importance of CD spectroscopy in the development of enantiomerically pure compounds for potential pharmaceutical applications.

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy is used to investigate the luminescent properties of nih.govniscpr.res.inthiazolo[2,3-a]benzimidazole derivatives. Some of these compounds exhibit interesting fluorescence, which could be exploited in the development of fluorescent probes and materials for optoelectronic applications. bohrium.com The interaction of thiazolo[3,2-a]benzimidazole derivatives with biological macromolecules has been studied using fluorescence spectroscopy to understand their binding affinities and mechanisms of action. smolecule.com

Computational and Theoretical Chemistry Of 1 2 Thiazolo 2,3 a Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic behavior of molecules. For a comprehensive understanding ofThiazolo[2,3-a]benzimidazole, a variety of these methods would be employed.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT methods can accurately and efficiently predict molecular properties. ForThiazolo[2,3-a]benzimidazole, DFT calculations, often using functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its ground-state electronic energy and electron density.

The primary step in a computational study is geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. ForThiazolo[2,3-a]benzimidazole, this would yield crucial information about its bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The optimized geometry is a prerequisite for the accurate calculation of other molecular properties.

Ab Initio Methods in Molecular Orbital Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous framework for understanding molecular orbital theory.

ForThiazolo[2,3-a]benzimidazole, ab initio calculations would provide a detailed description of its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of an electron in a molecule. This analysis would include the energies and compositions of the MOs, offering insights into the bonding and electronic transitions within the molecule.

Tautomeric Equilibrium and Stability Investigations

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Benzimidazole (B57391) and its derivatives are known to exhibit tautomerism. ForThiazolo[2,3-a]benzimidazole, it is conceivable that different tautomeric forms could exist.

Computational chemistry is a powerful tool to investigate the relative stabilities of these tautomers. By calculating the total electronic energies of each possible tautomer using methods like DFT, one can predict the position of the tautomeric equilibrium. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form under equilibrium conditions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

ForThiazolo[2,3-a]benzimidazole, FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as:

Ionization Potential (I ≈ -EHOMO)

Electron Affinity (A ≈ -ELUMO)

Electronegativity (χ = (I + A) / 2)

Chemical Hardness (η = (I - A) / 2)

Electrophilicity Index (ω = χ² / 2η)

These indices provide a quantitative measure of the molecule's reactivity and its propensity to act as an electron donor or acceptor.

Electron Charge Density Distribution Studies

The electron charge density distribution reveals how the electrons are distributed within a molecule. This is fundamental to understanding a molecule's polarity, its intermolecular interactions, and its reactive sites.

Computational methods can be used to calculate the distribution of electron density. One common approach is the Mulliken population analysis, which partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. These charges indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). ForThiazolo[2,3-a]benzimidazole, mapping the electron charge density would highlight the most likely sites for electrophilic and nucleophilic attack.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations can provide insights into the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target.

ForThiazolo[2,3-a]benzimidazole, molecular dynamics (MD) simulations could be used to study its conformational flexibility and its interactions with solvent molecules. In the context of drug design, if a biological target for this compound were identified, molecular docking and MD simulations would be invaluable for predicting its binding mode and affinity. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time.

Conformational Analysis and Molecular Dynamics (MD)

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of scirp.orgnih.govThiazolo[2,3-a]benzimidazole derivatives. These studies reveal how the molecule flexes, rotates, and interacts with its environment over time, which is critical for its biological function.

Molecular modeling studies of related 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs) have shown that these molecules often adopt a "butterfly-like" conformation. uctm.edu This specific spatial arrangement is considered a key structural requirement for their activity as reverse transcriptase inhibitors. uctm.edu In one of the most active compounds of this family, NSC 625487, the 2',6'-difluorophenyl group at the C-1 position is oriented orthogonally to the plane of the thiazolobenzimidazole (B1203321) system. This conformation is stabilized by intramolecular hydrogen bonds, which limit the free rotation of the C1-C10 single bond and render the molecule relatively inflexible. uctm.edu

MD simulations have been employed to further explore the interactions between thiazolo-benzimidazoline substrates and enzymes. acs.orgnih.gov For instance, simulations were used to understand the binding of enantiomers of 1H,3H-thiazolo[3,4-a]benzimidazoline within the active site of the MAO-N D11 enzyme. acs.orgnih.gov These simulations showed favorable positioning and binding energy for both enantiomers, suggesting that the kinetic resolution process is influenced not just by the active site itself but also by the entry tunnel to the site. acs.orgnih.gov

Research Findings from Molecular Dynamics (MD) Simulations

Compound ClassKey FindingSignificanceSource
1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs)Adopts a "butterfly-like" conformation, which is a key requirement for reverse transcriptase inhibition.Explains the structural basis for anti-HIV-1 activity. uctm.edu
1H,3H-thiazolo[3,4-a]benzimidazoline (TBIM)MD simulations showed favorable positioning and binding energy for both enantiomers in the MAO-N D11 enzyme active site.Provides insight into the enzymatic kinetic resolution mechanism, suggesting the entry tunnel also plays a role. acs.orgnih.gov
Thiazolo-[2,3-b]quinazolinone derivativesMD simulations were used to assess the stability of the ligand-protein complexes with EGFR-TKD, computed from root mean square deviations (RMSD).Confirmed the stability of the designed derivatives within the EGFR-TKD binding pocket. bohrium.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a ligand, such as a scirp.orgnih.govThiazolo[2,3-a]benzimidazole derivative, binds to a macromolecular target, typically a protein. ajrconline.org This method evaluates the binding potential by analyzing electrostatic interactions, hydrogen bonds, and van der Waals forces, quantifying the interaction strength with a docking score. ajrconline.org

This approach has been widely applied to benzimidazole-containing heterocycles to elucidate their mechanism of action against various biological targets. For example, docking studies of 1H,3H-thiazolo[3,4-a]benzimidazole (NSC 625487) into the non-nucleoside binding pocket of HIV-1 reverse transcriptase revealed specific hydrophobic interactions between the benzene (B151609) ring of the benzimidazole moiety and the side chains of amino acids Phe227 and Tyr188. uctm.edu

In other studies, docking experiments with thiazolo-benzimidazoline substrates and the MAO-N D11 enzyme were performed to understand their interactions. acs.orgnih.gov Similarly, various derivatives have been docked into other significant protein targets, such as DNA gyrase B, which is crucial for bacterial replication, and α-amylase, a target for anti-diabetic agents. mdpi.comresearchgate.net These studies help identify key amino acid residues involved in the binding and rationalize the observed biological activities.

Molecular Docking Studies of Thiazolo-Benzimidazole and Related Derivatives

Derivative ClassProtein TargetKey Interactions NotedBinding Affinity (Docking Score)Source
1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (NSC 625487)HIV-1 Reverse TranscriptaseHydrophobic interactions with Phe227 and Tyr188.Not specified uctm.edu
Thiazolo-benzimidazoline substratesMAO-N D11 EnzymeUsed to understand enantioselective binding.Not specified acs.orgnih.gov
Benzimidazo-1,2,3-triazole derivativesDNA Gyrase BInteractions with specific amino acid residues in the enzyme's binding site.-6.4 to -9.8 kcal/mol mdpi.com
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-AmylaseVan der Waals interactions.up to -7.43 kcal/mol researchgate.net
scirp.orgajrconline.orgThiazolo[3,2-b] scirp.orgnih.govresearchgate.nettriazolium cationsUafA from Staphylococcus saprophyticusπ-π T-shaped, alkyl, and π-alkyl interactions with residues like TRP511, ILE685, LEU734.-5.3 to -6.8 kcal/mol mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening Methodologies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org This technique is fundamental for predicting the activity of novel molecules before their synthesis, thereby saving time, resources, and reducing the need for extensive experimentation. scirp.orgscirp.org

Development of Predictive QSAR Models

The development of a QSAR model is a systematic process that involves collecting data, generating molecular descriptors, selecting relevant features, building the model, and validating its predictive power. nih.gov For benzimidazole derivatives, QSAR models have been successfully developed to predict their activity against various targets, including Mycobacterium tuberculosis. scirp.orgscirp.org In one such study, a series of 22 benzimidazole derivatives was used to build models based on statistical learning tools like multiple linear regression (MLR), non-linear multiple regression (NLMR), and artificial neural networks (ANN). scirp.orgscirp.org These models establish a quantitative link between the physicochemical properties of the molecules and their minimum inhibitory concentration (pMIC). scirp.org

The general goal is to create a statistically robust equation that can be used to guide the design of new compounds with enhanced activity. nih.gov The quality of a model is assessed using various statistical parameters, including the coefficient of determination (R²), which measures the goodness of fit, and the cross-validation correlation coefficient (Q²), which assesses the model's robustness and predictive ability. scirp.orgscirp.org

Physicochemical Descriptors and Their Correlation with Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov In QSAR studies of benzimidazole derivatives, a variety of descriptors have been found to be crucial for explaining their biological activity. scirp.org These can be broadly categorized into quantum-chemical, geometric, and physicochemical descriptors.

A study on benzimidazole derivatives with antitubercular activity identified four key descriptors that significantly explain the activity: chemical potential (μ), polarizability (α), the bond length l(C=N) in the benzimidazole ring, and lipophilicity (logP). scirp.orgscirp.org Lipophilicity (logP), which reflects a molecule's ability to partition between a lipidic and an aqueous environment, is a particularly important descriptor in drug design. scirp.org Other studies on related structures have also implicated descriptors such as electronic energy (Eelec), chemical hardness (η), and chemical softness (S) as being important for anticancer activity. scirp.org The correlation between these descriptors and the biological endpoint forms the basis of the predictive QSAR model.

Key Physicochemical Descriptors in QSAR Models for Benzimidazole Derivatives

DescriptorTypeSignificance in Biological ActivitySource
Chemical Potential (μ)Quantum-ChemicalCorrelates with the molecule's reactivity and stability. scirp.orgscirp.org
Polarizability (α)Quantum-ChemicalRelates to the molecule's ability to form instantaneous dipole interactions. scirp.orgscirp.org
Bond Length l(C=N)GeometricA specific structural feature of the benzimidazole ring that influences activity. scirp.orgscirp.org
Lipophilicity (logP)PhysicochemicalGoverns the molecule's ability to cross cell membranes and reach its target. scirp.orgscirp.orgscirp.org
Electronic Energy (Eelec)Quantum-ChemicalPlays an important role in the induction of antitumor activities. scirp.org
Chemical Hardness (η) & Softness (S)Quantum-ChemicalImportant descriptors for inhibiting cancer cell proliferation. scirp.org

Application of Machine Learning in QSAR (e.g., Artificial Neural Networks)

Machine learning (ML) algorithms are increasingly used in QSAR to capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. nih.govresearchgate.net Artificial Neural Networks (ANNs), inspired by the structure of the human brain, are a powerful ML tool for developing highly predictive QSAR models. scirp.org

In a QSAR study of benzimidazole derivatives against M. tuberculosis, an ANN model was developed and compared to linear and non-linear regression models. scirp.orgscirp.org The ANN model demonstrated significantly better predictive ability, achieving a coefficient of determination (R²) of 0.9995 and a low root mean square error (RMSE) of 0.0149. scirp.orgscirp.org This indicates an almost perfect correlation between the predicted and experimental activities for the compounds studied. scirp.org Other ML methods, such as Support Vector Machines (SVM), have also been applied to develop QSAR models for benzimidazole derivatives, for instance, in predicting their efficacy as corrosion inhibitors. nih.gov

Evaluation of Applicability Domain

A crucial step in QSAR modeling is defining the Applicability Domain (AD). scirp.org The AD is the chemical space of molecular structures for which the model can make reliable predictions. mdpi.com Predictions for compounds that fall outside this domain are considered extrapolations and are not trustworthy. mdpi.com

One common method for determining the AD is the leverage approach, which is often visualized using a Williams plot. nih.govchemrevlett.com This plot graphs the standardized residuals versus the leverage (or "hat") values for each compound. chemrevlett.com The leverage of a compound indicates its influence on the model; a high leverage value means the compound is distant from the center of the descriptor space of the training set. scirp.org A threshold leverage value (h) is calculated, and any new compound with a leverage higher than h is considered outside the AD. scirp.org In the QSAR study of antitubercular benzimidazoles, the model's AD was defined, ensuring that predictions for new derivatives would be acceptable only if their leverage value was below the calculated threshold. scirp.orgscirp.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. Density Functional Theory (DFT) is a primary tool for calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and optical rotation.

While specific computational NMR and optical rotation prediction studies for the parent mdpi.combohrium.comThiazolo[2,3-a]benzimidazole are not extensively documented in available literature, experimental NMR data for the isomeric thiazolo[3,2-a]benzimidazole derivatives have been reported, offering a valuable reference point. For instance, the characterization of 3-alkyl-thiazolo[3,2-a]benzimidazole derivatives has been detailed with ¹H-NMR and ¹³C-NMR spectroscopy. nih.gov The cyclization of 5-substituted-(2-benzimidazolyl)thioacetic acid has also been analyzed using NMR to distinguish between isomers. mdpi.com

DFT calculations have been successfully employed to study the structure of various thiazolo[3,2-a]benzimidazole derivatives. researchgate.net In a study on thiazolo[3,2-a]pyridine derivatives, the B3LYP/6-311G(d,p) method was used to investigate their electronic structure. bohrium.com Furthermore, theoretical studies on other thiazole (B1198619) derivatives have utilized the B3LYP functional with various basis sets to establish geometrical parameters. researchgate.net

The following table presents experimental NMR data for thiazolo[3,2-a]benzimidazolium iodide derivatives, which can serve as a benchmark for future computational predictions on the mdpi.combohrium.comThiazolo[2,3-a]benzimidazole system. nih.gov

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
3-Methyl-thiazolo[3,2-a]benzimidazolium iodide 2.92 (d, 3H, CH₃, J = 1.2), 7.26 (q, 1H, =CH, J = 1.2), 7.55-7.75 (m, 2H, Ar), 7.80-7.90 (m, 1H, Ar), 8.15-8.25 (m, 1H, Ar)14.21, 112.02, 114.37, 115.50, 125.58, 128.03, 129.20, 134.32, 138.14, 155.85
3-tert-Butyl-thiazolo[3,2-a]benzimidazolium iodide 1.67 (s, 9H, CH₃), 7.25 (s, H, =CH), 7.50-7.70 (m, 2H, Ar), 7.80-7.95 (m, 1H, Ar), 8.25-8.35 (m, 1H, Ar)28.98, 34.75, 110.16, 116.26, 117.19, 124.93, 127.45, 129.43, 139.99, 146.94, 157.96

There is currently no available information regarding the theoretical prediction of optical rotation for mdpi.combohrium.comThiazolo[2,3-a]benzimidazole or its close derivatives in the reviewed literature.

Reaction Mechanism Studies through Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a powerful quantum chemical theory used to study the mechanisms of chemical reactions. It focuses on the changes in the electron density along the reaction pathway, providing a detailed understanding of the factors that control reactivity and selectivity.

A notable application of MEDT has been in the study of the [3+2] cycloaddition (32CA) reaction for the stereoselective synthesis of novel dispiro-oxindolopyrrolizidines that incorporate a thiazolo[3,2-a]benzimidazole scaffold. mdpi.com This study provides significant insights that could be extrapolated to understand the reactivity of the mdpi.combohrium.comThiazolo[2,3-a]benzimidazole isomer.

The MEDT analysis of the 32CA reaction revealed that the reaction proceeds through a highly polar mechanism. mdpi.com The key findings from this study are summarized below:

Reaction Pathway: The reaction involves the generation of an in-situ azomethine ylide, which then undergoes a 32CA reaction with ethylene (B1197577) derivatives of the thiazolo[3,2-a]benzimidazole moiety. mdpi.com

Stereoselectivity: The theory was successfully applied to explain the high stereoselectivity observed in the reaction. The calculations of activation Gibbs free energies for different reaction paths indicated a total endo stereoselectivity. mdpi.com

Regioselectivity: The computed relative Gibbs free activation energies of competitive reaction paths helped to rationalize the observed regioisomeric ratio of 80:20, with the major product being formed through the most favorable ortho/endo reaction path. mdpi.com

Electronic Structure: The reactive nature of the pseudo(mono)radical electronic structure of the generated azomethine ylides and the polar character of the 32CA reactions were identified as the reasons for the low computed activation Gibbs free energies and the exergonic nature of the reaction under kinetic control. mdpi.com

The following table presents the computed relative Gibbs free activation energies for the competitive reaction paths in the studied 32CA reaction. mdpi.com

Reaction PathRelative Gibbs Free Activation Energy (kcal/mol)
ortho/endoMost Favorable
ortho/exoHigher than ortho/endo
meta/endoHigher than ortho/endo
meta/exoHighest

These findings highlight the utility of MEDT in elucidating complex reaction mechanisms and predicting the outcomes of reactions involving thiazolo[3,2-a]benzimidazole derivatives. mdpi.com Similar theoretical approaches could be invaluable in exploring the chemical reactivity of the mdpi.combohrium.comThiazolo[2,3-a]benzimidazole system.

Academic Research Trajectories and Future Directions For 1 2 Thiazolo 2,3 a Benzimidazole

Structure-Activity Relationship (SAR) Methodologies in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the thiazolobenzimidazole (B1203321) scaffold, these methodologies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The rational design of thiazolobenzimidazole derivatives is rooted in its structural resemblance to nucleotides, which provides a basis for its interaction with various biological systems. researchgate.netnih.gov The fusion of the benzimidazole (B57391) and thiazole (B1198619) rings creates a rigid, planar system that is a key feature for biological target interaction. uctm.edu Modern drug design often employs molecular hybridization, where the core thiazolobenzimidazole scaffold is linked to other pharmacologically active moieties, such as 1,2,3-triazole, to create compounds with potentially synergistic or multi-target activities. researchgate.netnih.govnih.gov This approach aims to develop new chemical entities with enhanced efficacy against complex diseases like cancer by targeting multiple pathways simultaneously. researchgate.net The versatility of the scaffold allows for functionalization at several positions, enabling chemists to fine-tune the molecule's properties for specific therapeutic targets, including enzymes and DNA. nih.govrsc.org

The biological activity of the thiazolobenzimidazole core is highly dependent on the nature and position of its substituents. SAR studies have revealed several key trends that guide the development of more potent derivatives. For instance, in the context of antimicrobial activity, substitutions on appended aryl rings have shown that the position of the substituent can be more critical than its electronic properties (i.e., electron-donating or electron-withdrawing). mdpi.com Specifically, para-substitution on a phenyl ring often yields better activity compared to meta-substitution. mdpi.com

Furthermore, the type of substituent plays a crucial role. Aryl substitutions have been found to induce better antimicrobial activity compared to hetaryl substitutions. mdpi.com In the development of enzyme inhibitors, specific halogen substitutions have proven effective. For example, a derivative featuring a (5-iodo-2-furanyl)methylene group was identified as a highly potent and selective inhibitor of Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1). nih.gov

The following table summarizes key SAR findings for thiazole-benzimidazole and related scaffolds from various studies.

Scaffold Position/ModificationSubstituent TypeEffect on BioactivityTarget/ActivityReference
Aryl Ring (Appended)Para-substitution vs. Meta-substitutionPara-substitution showed superior activity.Antimicrobial mdpi.com
Aryl Ring (Appended)Aryl vs. Hetaryl groupAryl groups induced better activity.Antimicrobial mdpi.com
2-position (thiazolone ring)(5-iodo-2-furanyl)methyleneMost potent inhibition.NPP1 Enzyme Inhibition nih.gov
General ScaffoldHybridization with 1,2,3-triazoleEnhanced antiproliferative activity.Anticancer nih.govresearchgate.net
Benzimidazole RingChloro-substitutionPotential activity as cholinesterase inhibitors.Anti-Alzheimer's researchgate.net

Understanding how thiazolobenzimidazole derivatives interact with their molecular targets is crucial for elucidating their mechanism of action. Due to their planar and aromatic structure, these compounds are well-suited to interact with biological macromolecules like enzymes and nucleic acids. uctm.edu

Enzyme Inhibition: Thiazolobenzimidazole derivatives have been successfully developed as potent enzyme inhibitors. One notable example is the discovery of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives as a new class of highly selective, un-competitive inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase1 (NPP1), an enzyme implicated in glioblastoma. nih.gov In other contexts, the benzimidazole core acts as a structural isostere of purine (B94841) and can function as an ATP-competitive inhibitor in the kinase domain of enzymes like Epidermal Growth Factor Receptor (EGFR). nih.gov The nitrogen atoms of the benzimidazole ring can form crucial hydrogen bonds with key amino acid residues, such as Met769 in the EGFR binding pocket, anchoring the inhibitor and blocking enzyme activity. nih.gov

DNA Interaction: The planarity of the fused ring system also makes the thiazolobenzimidazole scaffold a candidate for DNA binding. uctm.edu Benzimidazole-containing molecules are known to be effective DNA minor groove binders, often showing a preference for AT-rich sequences. nih.govniscpr.res.in Molecular hybridization strategies, such as linking the benzimidazole scaffold to a 1,2,3-triazole moiety, have produced compounds that selectively bind to and stabilize G-quadruplex DNA structures. nih.gov These structures are prevalent in the promoter regions of oncogenes, and their stabilization can lead to the suppression of cancer cell proliferation. Such interactions can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis, highlighting a promising avenue for anticancer therapy. nih.gov

Exploration in Chemical Biology Probes and Functional Materials

Beyond medicinal chemistry, the unique structural and electronic properties of the thiazolobenzimidazole scaffold are being explored for applications in chemical biology and materials science.

A chemical probe is a small molecule used to study and manipulate biological systems. The thiazolobenzimidazole scaffold is a promising candidate for developing such tools due to its ability to engage specific biological targets like enzymes and unique DNA conformations. nih.govnih.gov By functionalizing the core structure with reporter tags (e.g., fluorophores, biotin), researchers can design probes for imaging, identifying, and quantifying these targets within cells. The rigid, conjugated framework can also contribute to favorable photophysical properties, such as inherent fluorescence, which is a desirable characteristic for developing probes for fluorescence microscopy and other bio-imaging techniques.

The extended π-conjugated system of the thiazolobenzimidazole core imparts distinct electronic and optical properties, making it attractive for the development of functional materials.

Optoelectronics: Research on related benzimidazole derivatives has demonstrated their potential as non-linear optical (NLO) materials, which are valuable for applications in telecommunications and optical computing. nih.gov Furthermore, benzimidazole-based compounds have been synthesized and investigated as hole transport materials in perovskite solar cells, indicating their potential in photovoltaic applications. researchgate.net

Sensing: The nitrogen and sulfur atoms within the thiazolobenzimidazole structure act as coordination sites for metal ions. This property is the basis for designing chemosensors. nanobioletters.com By incorporating this scaffold into larger molecular systems, it is possible to create sensors that exhibit a change in their optical or electronic properties—such as a color change or fluorescence enhancement—upon binding to a specific analyte, including metal ions, anions, or biologically relevant molecules. nanobioletters.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1,2]Thiazolo[2,3-a]benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Schiff Base Condensation : React o-phenylenediamine with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions (e.g., glacial acetic acid) to form intermediates, followed by cyclization. This method is scalable and adaptable to diverse substituents .
  • Heterocyclic Fusion : Use 1,2-diaminobenzene derivatives fused with thiazole precursors. For example, refluxing with substituted benzaldehydes in ethanol under acidic catalysis yields thiazolo-benzimidazole derivatives .
  • Optimization : Monitor reaction time, solvent polarity, and temperature. For instance, absolute ethanol with reflux (4–6 hours) improves cyclization efficiency, while reducing pressure post-reaction aids in isolating crystalline products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • FT-IR/Raman : Identify functional groups (e.g., C=N, C-S) and confirm cyclization. For example, C-S stretching vibrations in thiazole rings appear at 650–750 cm⁻¹ .
  • NMR : Use ¹H/¹³C NMR to resolve substituent positions. Aromatic protons in benzimidazole typically show splitting patterns between δ 7.0–8.5 ppm .
  • UV-Vis : Analyze π→π* transitions (e.g., absorption bands at 250–300 nm) to assess conjugation and electronic properties .
  • Cross-Validation : Combine spectral data with X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to minimize variability. For example, discrepancies in antitumor activity may arise from cell line specificity; validate results across multiple lines (e.g., HeLa, MCF-7) .
  • Structural Confirmation : Ensure derivatives are fully characterized (e.g., purity >95% via HPLC) to rule out impurities affecting bioactivity .
  • Meta-Analysis : Apply statistical tools (e.g., principal component analysis) to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. What strategies are recommended for designing this compound derivatives with enhanced catalytic properties in green chemistry applications?

  • Methodological Answer :

  • Ligand Design : Introduce electron-donating groups (e.g., -OH, -NH₂) to improve metal coordination. For example, Zn complexes with 1,2-disubstituted benzimidazoles show high activity in CO₂ cycloaddition .
  • Solvent-Free Conditions : Optimize reactions under microwave irradiation or ball milling to reduce environmental impact .
  • DFT Calculations : Predict catalytic sites (e.g., sulfur atoms in thiazole) and reaction pathways (e.g., activation barriers for CO₂ insertion) .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for benzimidazole-based compounds in anticancer research?

  • Methodological Answer :

  • Substituent Screening : Synthesize derivatives with varied substituents (e.g., nitro, fluoro) at positions 1 and 2. For example, 2-nitro groups enhance DNA intercalation .
  • In Silico Modeling : Use molecular docking (e.g., with TopoII or tubulin) to predict binding modes and prioritize candidates for synthesis .
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting to track protein targets (e.g., Bcl-2 suppression) .

Q. How can researchers optimize the supramolecular assembly of this compound derivatives for applications in sensing or drug delivery?

  • Methodological Answer :

  • Host-Guest Chemistry : Functionalize with cyclodextrin or calixarene moieties to create nanocontainers. Benzimidazole’s metal-coordination ability enables stimuli-responsive release (e.g., pH-triggered drug delivery) .
  • Fluorescence Tuning : Modify substituents (e.g., hydroxyl groups) to enhance quantum yields for biosensing applications. For example, 2-(2’-hydroxyphenyl) derivatives exhibit strong emission shifts in response to metal ions .

Methodological Frameworks

  • Experimental Design : Apply the PICO framework (Population: compound derivatives; Intervention: synthetic/biological variables; Comparison: control groups; Outcome: yield/activity) to structure hypothesis-driven studies .
  • Data Validation : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with green chemistry principles or translational potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.